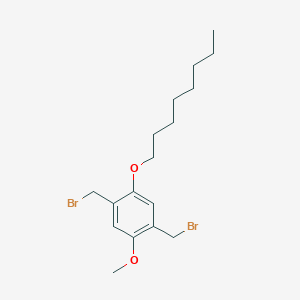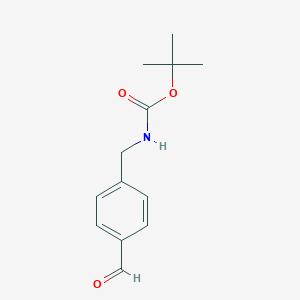
1,4,7-三氧杂环十三烷-8,13-二酮
描述
科学研究应用
1,4,7-Trioxacyclotridecane-8,13-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specific properties.
生化分析
Biochemical Properties
It is known to be a reactive compound that can form esters with fatty acids This suggests that it may interact with enzymes, proteins, and other biomolecules involved in ester formation
Molecular Mechanism
It is known to react with fatty acids to form esters , which suggests that it may bind to and inhibit or activate enzymes involved in fatty acid metabolism It may also influence gene expression related to fatty acid metabolism
准备方法
Synthetic Routes and Reaction Conditions: 1,4,7-Trioxacyclotridecane-8,13-dione can be synthesized through several chemical methods. One common approach involves the reaction of appropriate precursor compounds with oxygen. For instance, a precursor compound containing the necessary carbon and oxygen framework can be oxidized to form the desired lactone. The reaction conditions typically involve the use of an oxidizing agent, such as hydrogen peroxide or molecular oxygen, under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of 1,4,7-Trioxacyclotridecane-8,13-dione may involve large-scale oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound in high purity. The reaction conditions are carefully monitored to ensure consistent product quality .
化学反应分析
Types of Reactions: 1,4,7-Trioxacyclotridecane-8,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted lactones .
作用机制
The mechanism by which 1,4,7-Trioxacyclotridecane-8,13-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research, but it is believed that the compound’s unique structure allows it to engage in specific interactions with biological molecules .
相似化合物的比较
1,4-Dioxane: Another cyclic ether with two oxygen atoms in a six-membered ring.
1,3,5-Trioxane: A cyclic trimer of formaldehyde with three oxygen atoms in a six-membered ring.
1,4,7-Trioxacyclononane: A smaller ring analog with three oxygen atoms in a nine-membered ring.
Uniqueness: Its structure allows for a diverse range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
属性
IUPAC Name |
1,4,7-trioxacyclotridecane-8,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c11-9-3-1-2-4-10(12)15-8-6-13-5-7-14-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDHMYFSRFZGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOCCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216271 | |
| Record name | 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6607-34-7 | |
| Record name | 1,4,7-Trioxacyclotridecane-8,13-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6607-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7-Trioxacyclotridecane-8,13-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006607347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7-trioxacyclotridecane-8,13-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7-TRIOXACYCLOTRIDECANE-8,13-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BL3GT4D63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1,4,7-Trioxacyclotridecane-8,13-dione and why is it relevant in food packaging?
A1: 1,4,7-Trioxacyclotridecane-8,13-dione is a cyclic compound that can form as a by-product during the production of polyurethane adhesives. These adhesives are commonly used in multilayer food packaging materials. The presence of this compound raises concerns because it can migrate from the packaging into food, becoming a non-intentionally added substance (NIAS). [, ] The migration of NIAS into food is a significant concern for food safety. []
Q2: What analytical methods are used to identify and quantify 1,4,7-Trioxacyclotridecane-8,13-dione in food packaging?
A2: Several analytical techniques are employed to detect and measure 1,4,7-Trioxacyclotridecane-8,13-dione. One method involves extracting the compound from the polyester polymer used in polyurethane production followed by analysis using High-Performance Liquid Chromatography (HPLC) with a refractive index detector. [] This method is particularly useful for determining the residue levels of the compound in the polyester material. Other research focuses on developing comprehensive analytical tools to identify various NIAS, including 1,4,7-Trioxacyclotridecane-8,13-dione, originating from polyurethane adhesives used in multilayer packaging. [] These tools likely involve a combination of extraction techniques and sophisticated analytical instrumentation to identify and quantify these substances.
Q3: How does the presence of 1,4,7-Trioxacyclotridecane-8,13-dione in packaging compare to other barrier materials like EVOH?
A3: Research suggests that the presence of 1,4,7-Trioxacyclotridecane-8,13-dione can impact the barrier properties of food packaging. Specifically, studies have investigated its influence in comparison to EVOH (ethylene vinyl alcohol), a common barrier material used in food packaging. [] While the specifics of this comparison require further investigation, understanding the relative barrier properties of these materials is crucial for ensuring food quality and safety.
Q4: What are the broader implications of 1,4,7-Trioxacyclotridecane-8,13-dione research for food safety?
A4: Research on 1,4,7-Trioxacyclotridecane-8,13-dione highlights the importance of identifying and understanding NIAS in food packaging. [, ] This knowledge is crucial for developing safer and more sustainable packaging solutions that minimize the migration of potentially harmful substances into food. Future research should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)

![2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B114155.png)

